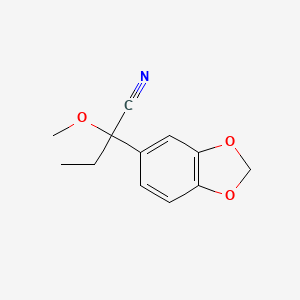

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-methoxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-12(7-13,14-2)9-4-5-10-11(6-9)16-8-15-10/h4-6H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNZEXQYIDMJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC2=C(C=C1)OCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with appropriate alkylating agents. One common method includes the use of bis(2-chloroethyl) ether in the presence of a base such as sodium hydroxide in dimethylformamide at elevated temperatures (70-75°C) . The resulting intermediate can then be further modified to introduce the methoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The methoxy and benzodioxole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a building block for pharmaceuticals targeting various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison

In contrast, the target compound’s methoxy group may confer better lipid solubility .

Piperazine-Substituted Benzodioxol Derivatives ()

Several pyridopyrimidinone derivatives with 1,3-benzodioxole groups are listed in (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one). These compounds differ significantly in their heterocyclic backbone but share the benzodioxole moiety.

Key Comparisons :

- Pharmacological Potential: The piperazine substituents in these derivatives suggest applications in kinase inhibition or CNS targeting. The target compound’s nitrile group may instead serve as a precursor for carboxylic acids or amides in prodrug design.

- Crystallinity : Piperazine derivatives often form stable salts, whereas the nitrile group in the target compound may lead to distinct crystal packing via dipole interactions .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s nitrile group can act as a weak hydrogen bond acceptor, while its methoxy group may participate in C–H···O interactions. Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving these structural nuances.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The presence of the methoxy group and the nitrile functional group further enhances its chemical reactivity and potential biological interactions.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3 |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-methoxybutanenitrile |

| Molecular Weight | 219.24 g/mol |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of benzodioxole have been reported to possess significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Study: Antimicrobial Screening

In a comparative study involving various benzodioxole derivatives, compounds were screened for their Minimum Inhibitory Concentration (MIC) against MRSA. The results indicated that certain analogues exhibited MIC values as low as 0.25 µg/mL, suggesting strong antimicrobial potential. Although specific data for 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is limited, its structural similarity to these active compounds suggests potential efficacy.

Cytotoxicity and Safety Profile

The cytotoxic effects of related benzodioxole compounds have been evaluated using human cell lines. In one study, several derivatives were tested against human embryonic kidney cells (HEK293). Notably, compounds with halogen substitutions showed promising results with low cytotoxicity at therapeutic concentrations.

Summary of Cytotoxicity Findings

| Compound | Cytotoxicity (IC50) | Remarks |

|---|---|---|

| Benzodioxole Derivative A | >100 µg/mL | Low cytotoxicity |

| Benzodioxole Derivative B | 50 µg/mL | Moderate cytotoxicity |

| 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile | Not yet evaluated | Requires further investigation |

The precise mechanism by which 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often act through modulation of neurotransmitter systems or interference with microbial cell wall synthesis.

Research Findings and Future Directions

Current research suggests that further investigation into the biological activity of 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is warranted. Potential areas for future research include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.

- Mechanistic Studies : Elucidating the pathways involved in its biological activity.

Q & A

Q. What are the established synthetic routes for 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzodioxole Core Formation : Cyclization of catechol derivatives with formaldehyde under acidic conditions (e.g., HCl catalysis) .

Functionalization : Acylation or alkylation reactions to introduce the methoxybutanenitrile moiety. For example, coupling 1,3-benzodioxole-5-amine with acylating agents like bromoacetyl derivatives in anhydrous tetrahydrofuran (THF) at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Optimization Strategies :

-

Catalyst Selection : Use of palladium catalysts for cross-coupling steps improves regioselectivity.

-

Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during acylation.

-

Yield Data :

Step Catalyst Solvent Yield (%) Cyclization HCl H₂O/EtOH 65–75 Acylation Pd(PPh₃)₄ THF 82–88

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for benzodioxole protons as a singlet at δ 5.95–6.05 ppm (OCH₂O) and methoxy group at δ 3.30–3.50 ppm .

- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the benzodioxole carbons resonate at δ 100–110 ppm.

- IR Spectroscopy : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and 1240–1260 cm⁻¹ (C-O-C in benzodioxole) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 261.1 (calculated for C₁₂H₁₁NO₃).

Q. Critical Considerations :

Q. How can researchers resolve contradictions in crystallographic data when refining the structure using SHELX programs?

Methodological Answer : Challenges arise from:

Q. Stepwise Approach :

Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities.

Initial Refinement : Use SHELXD for phase determination; apply TWIN and BASF commands for twinned data .

Validation : Cross-check hydrogen-bonding patterns with graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Q. Example Workflow :

| Issue | SHELX Command | Outcome |

|---|---|---|

| Twinning | TWIN 0.5 0 0 | Resolves overlapping reflections |

| Disorder | PART 0.5 | Models split positions for nitrile group |

Q. What methodologies are recommended for analyzing the compound’s bioactivity, particularly in structure-activity relationship (SAR) studies?

Methodological Answer : Key Targets :

- Enzyme Inhibition : Assay against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors .

Q. SAR Strategies :

Analog Synthesis : Modify the methoxy or nitrile groups (e.g., replace with halogen or alkyl chains) .

Computational Modeling :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins.

- QSAR Analysis : Correlate logP values with activity; prioritize analogs with ClogP 2.0–3.5 .

Q. Data Interpretation :

-

Bioactivity Table :

Analog IC₅₀ (CYP3A4, μM) logP Parent Compound 12.3 2.8 Nitrile→Cl 8.5 3.1

Q. How do hydrogen-bonding patterns influence the compound’s crystallization behavior, and how can this be leveraged in polymorph screening?

Methodological Answer : Observed Patterns :

Q. Polymorph Screening Protocol :

Solvent Selection : Use solvents with varying polarity (e.g., acetone, toluene, DMF).

Temperature Gradients : Slow cooling (0.1°C/min) from 80°C to 25°C to nucleate metastable forms.

Characterization : Pair PXRD with DSC to distinguish polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.